1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
CAS No.: 1354704-97-4
Cat. No.: VC7945055
Molecular Formula: C7H8IN3O2
Molecular Weight: 293.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354704-97-4 |
|---|---|
| Molecular Formula | C7H8IN3O2 |
| Molecular Weight | 293.06 |
| IUPAC Name | 1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole |
| Standard InChI | InChI=1S/C7H8IN3O2/c8-6-4-10(3-5-1-2-5)9-7(6)11(12)13/h4-5H,1-3H2 |
| Standard InChI Key | CWRDXNVYSPTRGL-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I |
| Canonical SMILES | C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole, reflects its substitution pattern:
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Cyclopropylmethyl group: A three-membered cyclopropane ring attached via a methylene bridge to the pyrazole’s nitrogen at position 1. This moiety introduces steric strain and electron-donating effects, influencing reactivity.
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Iodo substituent: Positioned at carbon 4, the iodine atom enhances electrophilic substitution potential and serves as a leaving group in cross-coupling reactions .
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Nitro group: At carbon 3, the nitro group () confers strong electron-withdrawing characteristics, directing further functionalization and modulating electronic properties.
The canonical SMILES representation, , and InChIKey (CWRDXNVYSPTRGL-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1354704-97-4 |
| Molecular Formula | |
| Molecular Weight | 293.06 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole |
| SMILES | C1CC1CN2C=C(C(=N2)N+[O-])I |
| XLogP3-AA | 1.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Preparation
General Synthetic Routes
The synthesis involves sequential functionalization of the pyrazole core, typically proceeding through:
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Cyclopropanation: Introduction of the cyclopropylmethyl group via alkylation of a pyrazole precursor using cyclopropylmethyl bromide or analogous reagents.
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Nitration: Electrophilic nitration at position 3 using mixed acid () under controlled temperatures (0–5°C).
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Iodination: Halogenation at position 4 via directed ortho-metalation (DoM) strategies or halogen exchange reactions .
A representative protocol from patent literature involves:
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Step 1: Alkylation of 3-nitropyrazole with cyclopropylmethyl bromide in the presence of in DMF at 60°C (12 h).
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Step 2: Iodination using (NIS) in catalyzed by (24 h, room temperature) .
Table 2: Optimization Parameters for Iodination
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | 78% → 92% | |
| Solvent | Dichloromethane | Minimal byproducts |
| Temperature | 25°C | Controlled exotherm |
Purification and Analysis
Purification employs silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from methanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase).
Reactivity and Functionalization
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., with aryl boronic acids) selectively replace iodine, enabling access to biaryl derivatives:
Yields exceed 85% when using and in toluene/water .
Applications in Pharmaceutical Research
Kinase Inhibition
The compound serves as a precursor to kinase inhibitors, where the nitro group is reduced to an amine () for hydrogen bonding with ATP-binding pockets. Analogues show IC values <100 nM against EGFR and VEGFR-2 .
Antibacterial Agents
Derivatives with sulfonamide groups at position 5 exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2–4 μg/mL) and Escherichia coli (MIC: 8–16 μg/mL).
| Hazard Code | Signal Word | Precautionary Measures |
|---|---|---|
| H302 | Warning | Harmful if swallowed |
| H315 | Warning | Causes skin irritation |
| H319 | Warning | Causes serious eye irritation |
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